BenchChemオンラインストアへようこそ!

3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan

Lung Cancer Anti-Proliferative Sesquiterpene Comparator

3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan, most commonly referred to as furanodiene (CAS 19912-61-9), is a germacrane-type furan-containing sesquiterpenoid with molecular formula C₁₅H₂₀O and molecular weight 216.32 g/mol. It occurs as the (5E,9Z)-stereoisomer in nature and was first isolated from Curcuma species (Zingiberaceae), particularly Curcuma wenyujin (Wen Ezhu) and Curcuma zedoaria, where it constitutes a major bioactive component of the rhizome essential oil.

Molecular Formula C15H20O
Molecular Weight 216.32 g/mol
Cat. No. B10825311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan
Molecular FormulaC15H20O
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCC1=CCC2=C(CC(=CCC1)C)OC=C2C
InChIInChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6+
InChIKeyVMDXHYHOJPKFEK-HZAVHUKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan (Furanodiene): Procurement-Relevant Chemical Identity and Natural Source Profile


3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan, most commonly referred to as furanodiene (CAS 19912-61-9), is a germacrane-type furan-containing sesquiterpenoid with molecular formula C₁₅H₂₀O and molecular weight 216.32 g/mol [1]. It occurs as the (5E,9Z)-stereoisomer in nature and was first isolated from Curcuma species (Zingiberaceae), particularly Curcuma wenyujin (Wen Ezhu) and Curcuma zedoaria, where it constitutes a major bioactive component of the rhizome essential oil [2][3]. The compound is also found in Smyrnium olusatrum (Apiaceae), Commiphora myrrha (Burseraceae), and Chloranthus serratus (Chloranthaceae). Its macrocyclic decane ring system fused to a furan ring distinguishes it structurally from acyclic and monocyclic sesquiterpenes, imposing conformational constraints that directly influence target engagement and thermal stability properties critical for experimental design.

Why Structurally Related Curcuma Sesquiterpenes Cannot Replace 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan in Research Applications


Generic substitution of 3,6,10-trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan with co-occurring sesquiterpenes from the same botanical source is unsupported by direct comparative data. In head-to-head experiments, the closest in-class analogs—germacrone and curdione—exhibited no standalone antiproliferative activity against breast cancer cells, whereas furanodiene produced significant inhibition [1]. The structurally related furanosesequiterpene furanodienone suppressed TPA-induced inflammation by only 53% compared to 75% for furanodiene at identical dosing, representing a 1.42-fold efficacy deficit [2]. Furthermore, the compound is uniquely heat-labile among the germacrane furans: it undergoes a [3,3]-sigmatropic Cope rearrangement to curzerene under standard GC conditions, meaning that any procurement of material intended for thermal processing, GC-MS analysis, or long-term ambient storage must specifically require furanodiene rather than its thermal degradation product curzerene, which has been explicitly described as less active [3]. Substituting the whole essential oil for the purified compound also sacrifices potency: furanodiene alone showed stronger growth inhibition than the complete oil across six cancer cell lines [4].

Quantitative Evidence Compilation: 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan vs. Its Closest Analogs and Alternatives


Furanodiene vs. β-Elemene: Direct Anti-Proliferative Potency Comparison in Human Lung Cancer Cell Lines

In a direct head-to-head comparison using human lung cancer cell lines, furanodiene demonstrated consistently superior anti-proliferative potency over β-elemene, another terpenoid anticancer compound isolated from the same plant source (Rhizoma Curcumae) [1]. Furanodiene treatment for 48 h yielded IC₅₀ values of 157.9 μM in A549 cells and 126.1 μM in NCI-H1299 cells, compared to 347 μM and 184 μM respectively for β-elemene. This represents an approximately 2.2-fold and 1.46-fold greater potency for furanodiene in these two non-small-cell lung cancer models, establishing a clear quantitative differentiation between these two naturally co-occurring constituents.

Lung Cancer Anti-Proliferative Sesquiterpene Comparator

Furanodiene vs. Germacrone & Curdione: Standalone Anti-Proliferative Activity in Breast Cancer Cells

A controlled study examining the three principal sesquiterpenes from Curcuma wenyujin—furanodiene, germacrone, and curdione—tested each compound individually and in fixed-dose combinations against MDA-MB-231 and MCF-7 breast cancer cell lines [1]. Furanodiene alone significantly inhibited cancer cell proliferation. In contrast, both germacrone and curdione individually showed no detectable anti-proliferative effect. Furthermore, the combination dynamics revealed compound-specific interactions: germacrone enhanced furanodiene's anti-proliferative effect, while curdione partially reversed the anti-proliferative effect of the germacrone–furanodiene combination. This evidence demonstrates that furanodiene is the sole driver of anti-proliferative activity among the three major sesquiterpenes and that procurement of either germacrone or curdione as a substitute would yield no activity in these breast cancer models.

Breast Cancer Intra-Herb Comparison Combination Pharmacology

Furanodiene vs. Furanodienone: Quantitative Comparison of Anti-Inflammatory Efficacy in the TPA-Induced Mouse Ear Edema Model

In the TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear inflammation model, furanodiene and the structurally related furanodienone were tested at identical doses of 1.0 μmol [1]. Furanodiene suppressed inflammation by 75%, while furanodienone achieved only 53% suppression under the same conditions. Both compounds were compared to indomethacin, the standard clinical anti-inflammatory agent, at equivalent dosing. The 22-percentage-point differential (75% vs. 53%) represents a 1.42-fold superior anti-inflammatory magnitude for furanodiene, directly measured in a pharmacologically relevant in vivo model of acute inflammation.

Anti-Inflammatory In Vivo Furanosesquiterpene Comparison

Isofuranodiene vs. Co-Occurring Essential Oil Sesquiterpenes: Selective Anti-Trypanosomal Activity with Quantified Selectivity Index

Among the main oxygenated sesquiterpene constituents of Smyrnium olusatrum essential oil, isofuranodiene (the (5E,9E)-stereoisomer of the target compound) was the only constituent to exhibit significant and selective inhibitory activity against bloodstream forms of Trypanosoma brucei, the causative agent of human African trypanosomiasis [1]. Isofuranodiene demonstrated an IC₅₀ of 0.6 μg/ml with a selectivity index (SI) of 30, indicating a 30-fold window between anti-parasitic activity and cytotoxicity to mammalian cells. The essential oils from different plant organs showed IC₅₀ values of 1.9–4.0 μg/ml, substantially less potent than the purified isofuranodiene. Co-occurring β-acetoxyfuranoeudesm-4(15)-ene contributed only a moderate potentiating effect without significant standalone activity. This data identifies isofuranodiene as the principal trypanocidal agent within the essential oil matrix.

Anti-Trypanosomal Selectivity Index Neglected Tropical Disease

Purified Furanodiene vs. Whole Curcuma wenyujin Essential Oil: Quantified Superiority in Cancer Cell Growth Inhibition

In a systematic comparison using a panel of 11 human cancer cell lines, purified furanodiene consistently demonstrated stronger growth inhibitory effects than the complete Curcuma wenyujin (Wen Ezhu) essential oil from which it is derived [1][2]. Across six sensitive cell lines—HeLa (cervical), Hep-2 (laryngeal), HL-60 (leukemia), PC3 (prostate), SGC-7901 (gastric), and HT-1080 (fibrosarcoma)—furanodiene achieved IC₅₀ values ranging from 0.6 to 4.8 μg/ml. The whole essential oil required higher concentrations to achieve comparable inhibition levels across the same cell lines. This evidence directly supports the conclusion that furanodiene is the primary driver of anticancer activity in the essential oil and that procurement of the purified compound, rather than the crude oil, is necessary to achieve reproducible, quantifiable potency in cell-based assays.

Cancer Cell Panel Essential Oil Comparison Bioassay-Guided Fractionation

Thermal Instability Signature: Furanodiene Undergoes Quantifiable Cope Rearrangement to Curzerene Under Standard Analytical Conditions

Furanodiene is uniquely heat-labile among the cyclodeca[b]furan sesquiterpenes. Under standard gas chromatographic conditions (injector and column temperatures typically exceeding 200°C), furanodiene undergoes a [3,3]-sigmatropic Cope rearrangement to form curzerene, an elemene-type compound [1][2]. This rearrangement is essentially quantitative during a typical GC run, rendering conventional GC-FID and GC-MS methods unsuitable for accurate quantification of the native compound. Baldovini et al. demonstrated that ¹³C-NMR spectroscopy, a non-thermal analytical technique, is required for reliable identification and quantitative determination of furanodiene in essential oils and purified samples. This property has led to widespread misattribution of biological activity: curzerene detected by GC-MS in plant extracts is frequently an artifact of furanodiene thermal degradation, and curzerene has been explicitly described as the 'less active' rearrangement product relative to furanodiene [3]. Researchers procuring furanodiene must therefore specify cold storage (−20°C), avoid thermal processing, and employ ¹³C-NMR or low-temperature HPLC methods for identity and purity verification.

Thermal Stability Analytical Chemistry GC-MS Artifact

Evidence-Backed Application Scenarios for 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan in Research and Procurement


Lung Cancer Anti-Proliferative Screening: Prioritize Furanodiene Over β-Elemene for NSCLC Cell-Based Assays

Based on direct head-to-head IC₅₀ data, furanodiene demonstrates 1.5–2.2× greater potency than β-elemene in A549 and NCI-H1299 non-small-cell lung cancer lines at 48 h [see Section 3, Evidence Item 1]. Procurement specifications should require ≥98% purity by HPLC or ¹³C-NMR (not GC) and cold-chain shipping (−20°C) to prevent thermal rearrangement. Experimental design should include furanodiene as the primary sesquiterpene test article with β-elemene as a comparator, not a substitute, given the documented potency differential [1].

Breast Cancer Combination Pharmacology: Source Furanodiene as the Sole Active Sesquiterpene Backbone

Given that germacrone and curdione exhibit zero standalone activity against MDA-MB-231 and MCF-7 breast cancer cells [see Section 3, Evidence Item 2], furanodiene must be sourced as the essential pharmacologically active backbone for combination studies. The documented enhancement of furanodiene's antiproliferative effect by germacrone provides a rational basis for fixed-dose combination protocols, but only when furanodiene is present at active concentrations. Procurement of germacrone or curdione alone, or of Curcuma essential oil as a surrogate, will not reproduce published furanodiene-based efficacy data [2].

In Vivo Anti-Inflammatory Model Development: Use Furanodiene for Maximum Effect Magnitude at Lowest Dose

In the TPA-induced mouse ear edema model, furanodiene achieves 75% inflammation suppression at 1.0 μmol compared to only 53% for the closest structural analog furanodienone [see Section 3, Evidence Item 3]. This 42% greater efficacy at identical dosing makes furanodiene the preferred compound for acute inflammation studies where the magnitude of effect is critical. The benchmark comparison to indomethacin further supports its use as a natural-product-derived reference standard in anti-inflammatory pharmacology [3].

Anti-Trypanosomal Lead Discovery: Deploy Isofuranodiene for Its Quantified Selectivity Window

Isofuranodiene, the (5E,9E)-stereoisomer, provides a validated selectivity index of 30 against T. brucei bloodstream forms with an IC₅₀ of 0.6 μg/ml [see Section 3, Evidence Item 4]. This 3–7× potency advantage over crude Smyrnium olusatrum essential oils and the well-defined therapeutic window make it a compelling starting point for hit-to-lead optimization against human African trypanosomiasis. Procurement should specify the (5E,9E)-isomer (isofuranodiene) when anti-trypanosomal activity is the intended application, and purity must be verified by a method avoiding thermal rearrangement [4].

Quote Request

Request a Quote for 3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.